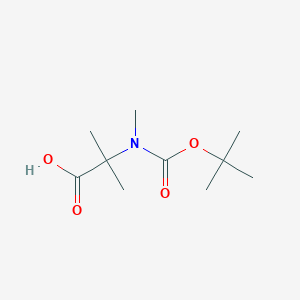

Boc-N-Me-Aib-OH

Description

Properties

IUPAC Name |

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLITGXUYMJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370483 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146000-39-7 | |

| Record name | Boc-N,2-dimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-N-Me-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH) is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). Its unique structural features, including the N-methyl group and the gem-dimethyl substitution on the α-carbon, impart specific conformational constraints on peptides, making it a valuable tool for designing peptides with enhanced stability, receptor affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-N-Me-Aib-OH for professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Boc-N-Me-Aib-OH is a white solid at room temperature and is primarily utilized in Boc-based solid-phase peptide synthesis. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| Melting Point | 154-158 °C | |

| Appearance | Solid | |

| Purity | ≥98.0% (HPLC) | |

| CAS Number | 146000-39-7 | |

| SMILES String | CN(C(=O)OC(C)(C)C)C(C)(C)C(O)=O | |

| InChI Key | KPDLITGXUYMJEC-UHFFFAOYSA-N |

Spectroscopic Data

The structural identity and purity of Boc-N-Me-Aib-OH are typically confirmed using a combination of spectroscopic techniques. While specific spectra can vary slightly based on the solvent and instrumentation, the following provides an overview of the expected spectroscopic characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet at approximately 1.4-1.5 ppm), the two equivalent methyl groups of the Aib residue (a singlet), and the N-methyl group (a singlet). The chemical shifts will vary depending on the deuterated solvent used. For the related compound Boc-Aib-OH, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 5.07 (brs, 1H), 1.54 (s, 6H), and 1.45 (s, 9H).[1][2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α-carbon and β-carbons of the Aib residue, and the N-methyl carbon.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight of the compound.

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the urethane (Boc) and carboxylic acid groups, and C-H stretches of the methyl groups.

Experimental Protocols

Synthesis of Boc-N-Me-Aib-OH

There are two primary synthetic routes to obtain Boc-N-Me-Aib-OH:

Route 1: Boc Protection of N-Me-Aib-OH

This is the most direct method, analogous to the synthesis of other Boc-protected amino acids.[1][2]

-

Materials: N-methyl-α-aminoisobutyric acid (N-Me-Aib-OH), di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), 1,4-dioxane, hydrochloric acid (HCl), and ethyl acetate.

-

Procedure:

-

Dissolve N-Me-Aib-OH in a mixture of 1N NaOH solution and 1,4-dioxane.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Remove the 1,4-dioxane by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 3 with 1N HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

-

Route 2: N-Methylation of Boc-Aib-OH

This alternative route involves the methylation of the commercially available Boc-Aib-OH.[3]

-

Materials: Boc-Aib-OH, dry tetrahydrofuran (THF), iodomethane (CH₃I), and sodium hydride (NaH).

-

Procedure:

-

Dissolve Boc-Aib-OH in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath.

-

Add iodomethane to the cooled solution.

-

Add sodium hydride in small portions over a period of a few hours, allowing for the cessation of bubbling between additions.

-

After the complete addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise, followed by water.

-

Reduce the volume of the solvent under reduced pressure.

-

Proceed with an aqueous workup and extraction with an organic solvent, followed by drying and concentration to obtain the product.

-

References

In-Depth Technical Guide: Physicochemical Properties of Boc-N-Me-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for N-tert-Butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH), a protected amino acid derivative commonly utilized in peptide synthesis.

Physicochemical Data

The fundamental molecular properties of Boc-N-Me-Aib-OH are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Compound Name | Boc-N-Me-Aib-OH | N/A |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | [1][2][3] |

| CAS Number | 146000-39-7 | [1] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry or titration, are not provided in this context as the molecular weight is a calculated value based on the established atomic weights of the constituent elements in the empirical formula. The provided molecular weight is a standard accepted value derived from its chemical formula.

Diagrams and Workflows

Visual representations such as signaling pathways or experimental workflows are not applicable to the presentation of a fundamental physicochemical property like molecular weight. Therefore, no diagrams are included in this guide.

References

In-Depth Technical Guide: N-Boc-α-(methylamino)isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-α-(methylamino)isobutyric acid, a protected amino acid derivative of significant interest in peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications.

Chemical Structure and Identifiers

N-Boc-α-(methylamino)isobutyric acid, systematically named 2-{--INVALID-LINK--amino}-2-methylpropanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its controlled incorporation into peptide chains during solid-phase or solution-phase synthesis. The gem-dimethyl groups on the α-carbon introduce significant steric hindrance, which can influence the conformational properties of the resulting peptides.

Molecular Structure:

Synthesis of Boc-N-Me-Aib-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH) is a crucial building block in modern peptide synthesis and medicinal chemistry. As a sterically hindered, achiral, N-methylated amino acid derivative, its incorporation into peptide chains imparts unique conformational constraints, leading to the formation of stable helical or turn structures. Furthermore, the N-methyl group enhances metabolic stability by protecting the adjacent peptide bond from enzymatic cleavage. This guide provides an in-depth overview of a common synthetic pathway for Boc-N-Me-Aib-OH, complete with detailed experimental protocols and characterization data.

Physicochemical and Quantitative Data

The key properties of Boc-N-Me-Aib-OH are summarized below, providing essential data for researchers handling this compound.[1]

| Property | Value | Reference |

| CAS Number | 146000-39-7 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 154-158 °C | [1] |

| Purity | ≥98.0% (by HPLC) | [1] |

| Synonyms | N-Boc-α-(methylamino)isobutyric acid, Boc-N,2-dimethylalanine | [1] |

Synthetic Strategy and Workflow

A direct, single-step synthesis of Boc-N-Me-Aib-OH is challenging. A more robust and common approach involves a multi-step pathway starting from the readily available 2-aminoisobutyric acid (Aib-OH). The overall strategy involves the initial protection of the amino group, followed by N-methylation, and does not require esterification of the carboxylic acid. This selective N-methylation in the presence of a free carboxylic acid is achieved by forming a dianion with a strong base, where the carboxylate is protected as a sodium salt.[2][3][4]

The logical flow of this synthetic route is illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of Boc-N-Me-Aib-OH.

Step 1: Synthesis of N-Boc-α-aminoisobutyric acid (Boc-Aib-OH)

This initial step involves the protection of the amino group of 2-aminoisobutyric acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-aminoisobutyric acid (Aib-OH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1.0 N Sodium hydroxide (NaOH) solution

-

1,4-Dioxane

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-aminoisobutyric acid (1.0 eq.) in a solvent mixture of 1,4-dioxane and 1.0 N NaOH solution.[5]

-

Add di-tert-butyl dicarbonate (2.0 eq.) to the solution.[5]

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours.

-

After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure.[5]

-

Cool the remaining aqueous residue in an ice bath and acidify to pH 3 using 1N HCl solution.[5]

-

Extract the aqueous phase three times with ethyl acetate.[5]

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Aib-OH as a white solid.[5] A typical yield for this reaction is around 80%.[6]

Step 2: N-Methylation of Boc-Aib-OH

This crucial step introduces the methyl group onto the nitrogen atom of the Boc-protected amine. The procedure relies on the formation of a dianion using sodium hydride, which deprotonates both the carboxylic acid and the N-H of the carbamate. The resulting sodium carboxylate is less reactive, allowing for selective methylation at the nitrogen.[2]

Materials:

-

Boc-Aib-OH (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Boc-Aib-OH (1.0 eq.) in anhydrous THF.[2]

-

Cool the solution in an ice bath for approximately 20 minutes.[2]

-

Add iodomethane (a minimum of 4-5 equivalents) to the cooled solution.[2]

-

Carefully add sodium hydride (a minimum of 4-5 equivalents, accounting for the 60% dispersion) in small portions over several hours. Vigorous bubbling (H₂ gas evolution) will occur.[2]

-

Once all the NaH has been added, remove the ice bath and allow the reaction to stir at room temperature overnight.[2]

-

Workup: Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise to quench any remaining NaH.[2]

-

Reduce the solvent volume via rotary evaporation.

-

Add water to the residue and acidify the aqueous solution to pH ~3 with 1 M HCl.[2]

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization to yield pure Boc-N-Me-Aib-OH.

Conclusion

The synthesis of Boc-N-Me-Aib-OH is a well-established process that is vital for the advancement of peptide-based therapeutics and materials. The two-step protocol described, involving Boc-protection followed by a selective N-methylation, provides a reliable and scalable route to this valuable synthetic building block. Careful execution of the N-methylation step, particularly the handling of sodium hydride and the quenching procedure, is critical for ensuring both safety and high yield. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in peptide synthesis and drug discovery.

References

- 1. Boc-N-Me-Aib-OH = 98.0 HPLC 146000-39-7 [sigmaaldrich.com]

- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. researchgate.net [researchgate.net]

- 4. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]

- 6. Boc-Aib-OH | 30992-29-1 [amp.chemicalbook.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in peptide synthesis since its introduction. Its unique chemical properties and reliability have made it a staple in the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to detailed experimental protocols and strategies for mitigating common side reactions.

Introduction to the Boc Protecting Group

The Boc group is an acid-labile protecting group for amines, most commonly the α-amino group of amino acids. Its introduction prevents the undesired reaction of the amine functionality during peptide bond formation. The Boc group's stability to a wide range of reaction conditions, coupled with its clean and efficient removal under specific acidic conditions, forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS.

Historically, the Boc group was instrumental in the development of solid-phase peptide synthesis by R.B. Merrifield.[1] While the fluorenylmethyloxycarbonyl (Fmoc) strategy has gained popularity for its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long or hydrophobic peptides where aggregation can be problematic.[2]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][4] The reaction is usually carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.[5]

Mechanism of Boc Protection:

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[6][7]

Boc Deprotection in Peptide Synthesis

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5] This deprotection step must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the more acid-stable side-chain protecting groups.[5]

Mechanism of Boc Deprotection:

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to liberate the free amine as its TFA salt.[6][7]

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support (resin).

Experimental Protocols

Boc Protection of Amino Acids

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[3]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

This protocol outlines the manual synthesis cycle.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

-

Agitate for 5 minutes (pre-wash), then drain.

-

Add a fresh 50% TFA/DCM solution and agitate for 15-25 minutes for complete deprotection.

-

Drain the TFA solution.

-

Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

3. Neutralization:

-

Add a solution of 10% triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Repeat the neutralization step to ensure complete conversion to the free amine.

-

Wash the resin with DCM and/or DMF to remove excess base.

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base (typically DIEA) to initiate coupling.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF and DCM.

5. Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage from the Resin

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.

HF Cleavage (Standard Protocol): [5][11][12]

-

Remove the N-terminal Boc group with TFA.

-

Dry the peptide-resin thoroughly.

-

Place the dried resin in a specialized HF cleavage apparatus made of Teflon/Kel-F.

-

Add a scavenger cocktail (e.g., anisole) to trap reactive carbocations.

-

Cool the vessel in a dry ice/methanol bath.

-

Distill anhydrous hydrogen fluoride (HF) into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

TFMSA Cleavage: [6] Trifluoromethanesulfonic acid (TFMSA) is an alternative to HF that does not require a specialized apparatus.

-

Place the dried peptide-resin in a round-bottom flask.

-

Add a cleavage cocktail of TFMSA, TFA, and a scavenger (e.g., thioanisole).

-

Stir the mixture at 0-5°C for 1-2 hours.

-

Filter the resin and rinse with neat TFA.

-

Precipitate the peptide with cold ether.

Quantitative Data

The efficiency of each step in Boc-SPPS is crucial for the overall yield and purity of the final peptide.

Table 1: Typical Yields for Boc Protection of Amino Acids with (Boc)₂O

| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Glycine | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Alanine | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Valine | NaOH | Dioxane/Water | 24 | >90 | [3] |

| Leucine | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Isoleucine | NaOH | Dioxane/Water | 24 | >90 | [3] |

| Proline | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Phenylalanine | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Tryptophan | NaOH | Dioxane/Water | 12 | >90 | [3] |

| Serine | TEA | THF/Water | 16 | ~85-90 | General knowledge |

| Threonine | TEA | THF/Water | 16 | ~85-90 | General knowledge |

| Tyrosine | NaOH | Dioxane/Water | 12 | >90 | [3] |

| Aspartic Acid | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Glutamic Acid | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Lysine | NaOH | Dioxane/Water | 12 | >95 | [3] |

| Arginine | TEA | DMF/Water | 24 | ~80-85 | General knowledge |

| Histidine | TEA | DMF/Water | 24 | ~80-85 | General knowledge |

Table 2: Comparison of Deprotection and Coupling Cycle Times

| Protocol | Deprotection Time | Neutralization Time | Coupling Time | Total Cycle Time | Reference |

| Standard Boc-SPPS | 20-30 min | 5-10 min | 60-120 min | 85-160 min | [10] |

| In Situ Neutralization Boc-SPPS | 20-30 min | 0 min (combined) | 10-60 min | 30-90 min | [10][9] |

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product. Understanding and mitigating these side reactions is critical for successful peptide synthesis.

Diketopiperazine Formation

This side reaction occurs at the dipeptide stage, where the N-terminal amino group of the dipeptidyl-resin attacks the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[6] This is particularly prevalent when proline or glycine are in the first two positions.

Mitigation Strategies:

-

Use of in situ neutralization protocols can suppress diketopiperazine formation.[13]

-

For sequences prone to this side reaction, coupling the third amino acid quickly after deprotection is crucial.

Aspartimide Formation

Peptides containing aspartic acid are susceptible to aspartimide formation, especially when the following residue is glycine, alanine, or serine. The side-chain carboxyl group can be attacked by the backbone amide nitrogen, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening.[6][13]

Mitigation Strategies:

-

Using the β-cyclohexyl ester (OcHex) protecting group for the aspartic acid side chain can significantly reduce aspartimide formation compared to the benzyl ester.[13]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids. The extent of racemization is dependent on the amino acid, the coupling reagent, and the reaction conditions. Histidine and cysteine are particularly prone to racemization.

Mitigation Strategies:

-

The choice of coupling reagent is critical. The use of additives like HOBt can suppress racemization when using carbodiimide coupling reagents.

-

Careful control of temperature and reaction time is important.

Side Reactions During Final Cleavage

The harsh acidic conditions of the final cleavage can lead to several side reactions, particularly with sensitive amino acids like tryptophan, methionine, and cysteine. The carbocations generated from the cleavage of protecting groups can alkylate these residues.

Mitigation Strategies:

-

The use of scavenger cocktails is essential to trap these reactive carbocations. Common scavengers include anisole, thioanisole, and ethanedithiol (EDT).[8]

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Common Sequences | Mitigation Strategies |

| Diketopiperazine Formation | Cyclization of a dipeptidyl-resin to release a diketopiperazine. | Pro-Xxx, Gly-Xxx at the C-terminus | In situ neutralization, rapid coupling of the third residue. |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. | Asp-Gly, Asp-Ala, Asp-Ser | Use of β-cyclohexyl (OcHex) side-chain protection for Asp. |

| Racemization | Loss of stereochemistry at the α-carbon. | His, Cys | Use of appropriate coupling reagents and additives (e.g., HOBt), control of temperature. |

| Alkylation | Alkylation of sensitive residues by carbocations during cleavage. | Trp, Met, Cys | Use of scavenger cocktails (e.g., anisole, thioanisole, EDT) during final cleavage. |

Conclusion

The Boc protecting group remains a powerful and reliable tool in the arsenal of the peptide chemist. Its robust nature, coupled with well-established protocols, makes it a valuable strategy for the synthesis of a wide range of peptides. While the harsh acidic conditions required for its removal necessitate careful handling and consideration of potential side reactions, a thorough understanding of the underlying chemistry and the implementation of appropriate mitigation strategies can lead to the successful and efficient synthesis of high-purity peptides. For researchers and professionals in drug development, a mastery of Boc chemistry is essential for the production of complex peptide-based therapeutics and research tools.

References

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of Boc-anhydride [en.highfine.com]

- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Boc-N,2-dimethylalanine in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate landscape of pharmaceutical research and development, the design and synthesis of novel therapeutic agents demand a molecular toolkit of exceptional precision and versatility. Among the specialized reagents gaining prominence is Boc-N,2-dimethylalanine, a non-proteinogenic amino acid derivative that offers unique advantages in the construction of peptidomimetics and other complex drug candidates. This technical guide provides an in-depth exploration of the applications of Boc-N,2-dimethylalanine, complete with experimental protocols, quantitative data, and visual representations of its role in key synthetic and biological pathways.

Core Attributes and Synthetic Overview

Boc-N,2-dimethylalanine, chemically known as 2-{--INVALID-LINK--amino}-2-methylpropanoic acid, is a chiral building block characterized by a tert-butyloxycarbonyl (Boc) protecting group on the N-methylated amine and two methyl groups at the alpha-carbon. This unique structure imparts significant steric hindrance and conformational rigidity, properties that are highly sought after in the design of metabolically stable and potent therapeutic peptides.

A general, two-step conceptual pathway for the synthesis of Boc-N,2-dimethylalanine is outlined below. This process would involve the N-methylation of a suitable alanine precursor followed by the introduction of the Boc protecting group.

It is important to note that the N-methylation of amino acids can be challenging due to the potential for over-methylation and racemization. Careful optimization of reaction conditions, including the choice of methylating agent, base, and solvent, is crucial for achieving high yields and enantiopurity.

Applications in Peptide Synthesis and Peptidomimetic Design

The primary application of Boc-N,2-dimethylalanine lies in solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics. The Boc protecting group is a cornerstone of one of the foundational strategies in SPPS, offering robust protection of the alpha-amino group that can be readily removed under acidic conditions.

Incorporation into Peptide Chains

The incorporation of Boc-N,2-dimethylalanine into a growing peptide chain follows the standard protocols of Boc-SPPS. The steric hindrance provided by the N-methyl and alpha,alpha-dimethyl groups can make peptide bond formation challenging, often requiring more potent coupling reagents and longer reaction times to ensure efficient acylation.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Activating Additive | Base | Typical Reaction Time | Coupling Efficiency | Reference |

| HBTU/HOBt | HOBt | DIEA | 1-4 hours | Good to Excellent | |

| HATU | None | DIEA | 1-2 hours | Excellent | |

| PyBOP | HOBt | DIEA | 2-6 hours | Good | |

| DCC/HOBt | HOBt | None | 4-12 hours | Moderate to Good |

Note: Data presented is generalized for sterically hindered N-methylated amino acids and may require optimization for Boc-N,2-dimethylalanine.

Engineering Conformational Constraints in Peptidomimetics

A key application of Boc-N,2-dimethylalanine is in the design of conformationally constrained peptides and peptidomimetics. The gem-dimethyl substitution at the alpha-carbon, similar to that in α-aminoisobutyric acid (Aib), significantly restricts the available conformational space of the peptide backbone, often inducing helical or turn structures. This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and specificity for its biological target.

The workflow for designing and synthesizing a constrained peptidomimetic incorporating Boc-N,2-dimethylalanine is visualized in the following diagram.

Impact on Drug Development and Therapeutic Potential

The incorporation of N-methylated and α,α-disubstituted amino acids like Boc-N,2-dimethylalanine into peptide-based drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.

Enhanced Metabolic Stability

One of the major hurdles in the development of peptide therapeutics is their rapid degradation by proteases in the body. The N-methyl group on the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

Modulation of Biological Activity

By inducing a specific conformation, Boc-N,2-dimethylalanine can enhance the binding affinity of a peptide to its target receptor. For instance, in the development of antagonists for G-protein coupled receptors (GPCRs), constraining a peptide into its receptor-bound conformation can lead to a significant increase in potency. While specific examples detailing the use of Boc-N,2-dimethylalanine are limited in publicly accessible literature, the principles are well-established for similar modified amino acids.

Table 2: Illustrative Biological Activity of Peptides with N-Methylated Amino Acids

| Peptide/Peptidomimetic | Target | Modification | Effect on Activity | IC50/Ki (nM) | Reference |

| Substance P Antagonist | NK-1 Receptor | N-Methyl-p-benzoyl-phenylalanine | Increased antagonistic properties | Data not specified | |

| 5-HT(1D) Agonist | 5-HT(1D) Receptor | Dimethyl-ethyl-amine moiety | Potent agonism | Ki = 2.4 |

Note: This table provides examples of the impact of N-methylation on biological activity and does not contain data specific to Boc-N,2-dimethylalanine due to a lack of available information.

Influence on Signaling Pathways

Peptides and their mimetics often exert their therapeutic effects by modulating intracellular signaling pathways. The enhanced stability and target affinity of peptides containing Boc-N,2-dimethylalanine can lead to more sustained and potent effects on these pathways. For example, a peptidomimetic designed to inhibit a protein-protein interaction in a cancer-related pathway could lead to a more durable downstream effect, such as the induction of apoptosis.

The following diagram illustrates a generalized signaling pathway that could be modulated by a peptidomimetic containing Boc-N,2-dimethylalanine.

Experimental Protocols

While a specific protocol for the synthesis and incorporation of Boc-N,2-dimethylalanine is not available, the following are generalized protocols for key steps in the utilization of similar Boc-protected, N-methylated amino acids in SPPS.

General Protocol for Boc Protection of an N-Methylated Amino Acid

-

Dissolve the N-methylated amino acid in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 10-11.

-

Cool the reaction mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) (1.1-1.5 equivalents) to the solution while maintaining the pH with the addition of base.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Work up the reaction by acidifying the aqueous solution to pH 2-3 with a suitable acid (e.g., cold 1N HCl) and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

General Protocol for Incorporating a Sterically Hindered Boc-Amino Acid in SPPS

-

Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, isopropanol, and N,N-dimethylformamide (DMF).

-

Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

-

Coupling:

-

In a separate vessel, pre-activate the Boc-N,2-dimethylalanine (3-4 equivalents) with a coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-12 hours, monitoring the reaction for completion (e.g., using the Kaiser test, though it is not reliable for secondary amines).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conclusion

Boc-N,2-dimethylalanine represents a valuable and specialized building block for the synthesis of advanced peptidomimetics and other drug candidates. Its unique structural features provide a powerful tool for medicinal chemists to introduce conformational constraints and enhance metabolic stability, thereby addressing some of the key challenges in peptide-based drug development. While specific, publicly available data on its direct application is currently limited, the established principles of N-methylation and the use of sterically hindered amino acids in peptide synthesis provide a strong foundation for its effective utilization in the design of next-generation therapeutics. Further research into the specific applications and biological effects of peptides incorporating Boc-N,2-dimethylalanine is warranted and holds significant promise for the future of drug discovery.

An In-depth Technical Guide to Boc-N-Me-Aib-OH: Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-tert-butoxycarbonyl-N-methyl-α-aminoisobutyric acid (Boc-N-Me-Aib-OH) is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a building block for peptide synthesis, its unique trifecta of structural features—an acid-labile Boc protecting group, backbone N-methylation, and a sterically demanding α,α-disubstituted (Aib) core—imparts valuable properties to peptide therapeutics. This guide provides a comprehensive overview of the physical and chemical characteristics of Boc-N-Me-Aib-OH, detailed experimental protocols for its synthesis and application, and an analysis of its structural and functional significance.

Chemical and Physical Properties

Boc-N-Me-Aib-OH is a white solid at room temperature. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins.[1] Its structure is specifically designed for use in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of the α-aminoisobutyric acid (Aib) moiety is known to strongly induce helical conformations in peptides, primarily the 3₁₀-helix, due to the steric hindrance imposed by the gem-dimethyl group at the α-carbon.[1][2][3] Furthermore, the N-methylation of the peptide backbone enhances proteolytic stability and can improve membrane permeability, crucial attributes for developing robust peptide-based drugs.[4][5][6]

Data Summary

The key physical and chemical properties of Boc-N-Me-Aib-OH are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-((tert-butoxycarbonyl)(methyl)amino)-2-methylpropanoic acid | |

| Synonyms | N-Boc-α-(methylamino)isobutyric acid, Boc-N,2-dimethylalanine, Boc-N-methyl-Aib | |

| CAS Number | 146000-39-7 | |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | Solid | |

| Melting Point | 154-158 °C | |

| Purity (Assay) | ≥98.0% (HPLC) | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [7] |

Spectroscopic Characterization

While specific spectra for Boc-N-Me-Aib-OH are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[8][9] Another singlet would correspond to the three protons of the N-methyl group. The six protons of the two gem-dimethyl groups on the Aib core would likely appear as a singlet around 1.54 ppm.[8][9] A broad singlet, characteristic of the acidic proton of the carboxylic acid, would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would feature distinct signals for the various carbon atoms. The carbonyl carbon of the carboxylic acid would appear downfield (170-180 ppm), while the carbonyl carbon of the Boc group would be in the 155 ppm region.[10] The quaternary carbon of the Boc group is typically observed around 80 ppm, and the carbons of the Boc methyl groups appear upfield at approximately 28 ppm. Signals for the N-methyl, the Aib gem-dimethyl groups, and the quaternary α-carbon would also be present in their characteristic regions.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.[11][12] A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[11] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be visible around 1710 cm⁻¹.[13] The carbonyl of the Boc protecting group would also show a strong absorption, typically around 1685-1700 cm⁻¹.[14] C-H stretching vibrations for the methyl groups would appear just below 3000 cm⁻¹.[14]

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis, characterization, and application of Boc-N-Me-Aib-OH.

General Synthesis Protocol

The synthesis of Boc-N-Me-Aib-OH can be adapted from standard procedures for the N-methylation and Boc-protection of amino acids. A common route involves the N-methylation of 2-aminoisobutyric acid followed by the introduction of the Boc group. A more facile, modern approach involves the direct N-methylation of a protected amino acid precursor.[4]

Method: Solid-Phase N-Methylation using a Temporary Protecting Group [4][15]

This protocol is adapted from methods for synthesizing Fmoc-N-methylated amino acids and can be conceptually applied to a Boc-strategy.

-

Resin Attachment: The starting amino acid (e.g., Boc-Aib-OH) is attached to a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.

-

α-Amine Protection: The free α-amine is protected with an orthogonal protecting group, such as o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

N-Alkylation (Methylation): The sulfonamide proton is deprotonated with a base, and the nitrogen is then alkylated using a methylating agent like dimethyl sulfate or methyl iodide. This step introduces the N-methyl group.

-

Sulfonamide Deprotection: The o-NBS group is removed using a solution of 2-mercaptoethanol and a base like DBU in NMP.

-

Cleavage from Resin: The final Boc-N-Me-Aib-OH product is cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1% TFA in DCM) to avoid cleavage of the Boc group itself.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final high-purity compound.

Characterization by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method to assess the purity of the final product.

-

Sample Preparation: A small amount of the synthesized Boc-N-Me-Aib-OH is dissolved in a suitable solvent mixture (e.g., acetonitrile/water).

-

Column: A C18 analytical column is typically used.

-

Mobile Phase: A gradient elution is employed, typically with Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient: A linear gradient from low to high percentage of Solvent B is run over a set time (e.g., 5% to 95% B over 20 minutes).

-

Detection: The eluent is monitored using a UV detector, typically at 214 nm and 280 nm.

-

Analysis: The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks.

Incorporation into Peptides via Boc-SPPS

Boc-N-Me-Aib-OH is designed for use in Boc solid-phase peptide synthesis. However, its sterically hindered nature presents challenges.

-

Resin Preparation: Start with a suitable resin for Boc chemistry, such as a Merrifield or PAM resin.[16] Swell the resin in an appropriate solvent like Dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin using a solution of 50% trifluoroacetic acid (TFA) in DCM.[16] This is followed by neutralization with a base like N,N-diisopropylethylamine (DIPEA).

-

Amino Acid Activation: In a separate vessel, pre-activate Boc-N-Me-Aib-OH (typically 3-4 equivalents) with a coupling reagent. Due to the steric hindrance of N-methylated residues, powerful coupling reagents like HATU or PyBOP are recommended.[17]

-

Coupling: Add the activated amino acid solution to the resin. The coupling reaction for sterically hindered residues like Boc-N-Me-Aib-OH may require extended reaction times (e.g., 2-4 hours) or double coupling (repeating the coupling step with fresh reagents).[17]

-

Monitoring: The completion of the coupling reaction cannot be monitored with the standard Kaiser test, as the secondary amine of the N-methylated residue does not react with ninhydrin. Alternative tests like the bromophenol blue test can be used.[17]

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping agent like acetic anhydride.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically liquid hydrogen fluoride (HF) with scavengers.[16]

Structural and Functional Significance

The utility of Boc-N-Me-Aib-OH stems directly from its constituent parts, which work synergistically to create peptides with enhanced therapeutic properties.

-

Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of one of the two major SPPS strategies. Its key advantage is its lability under moderately acidic conditions (like TFA), while remaining stable to the basic conditions used for neutralization, allowing for the stepwise elongation of the peptide chain.[18]

-

α-Aminoisobutyric Acid (Aib) Core: The gem-dimethyl group on the α-carbon of Aib severely restricts the available conformational space (the Ramachandran plot angles φ and ψ).[2] This steric constraint forces the peptide backbone to adopt a helical conformation, most commonly a 3₁₀-helix.[1][3] This pre-organization can lead to higher binding affinity with biological targets and protects the peptide from degradation by proteases.[5]

-

N-Methylation: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets but is compatible with helical structures.[6] More importantly, N-methylation sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life in vivo.[4][5] It can also enhance lipophilicity, which may improve cell membrane permeability and bioavailability.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships described in this guide.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS) incorporating Boc-N-Me-Aib-OH.

Caption: Logical relationship of structural features of Boc-N-Me-Aib-OH to desired peptide properties.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Boc-N-Me-Aib-OH.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. In case of dust formation, a type N95 (US) or type P1 (EN 143) dust mask may be desired.[19]

-

Handling: Avoid contact with skin and eyes and do not breathe dust.[20] Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is sealed at 2-8°C.[7]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[20]

Conclusion

Boc-N-Me-Aib-OH is a highly specialized and valuable building block for the synthesis of advanced peptide therapeutics. Its carefully designed structure provides a powerful tool for medicinal chemists to introduce conformational rigidity and enhance metabolic stability, thereby addressing two of the most significant challenges in peptide drug development. A thorough understanding of its chemical properties, the nuances of its application in peptide synthesis, and the functional consequences of its incorporation is essential for researchers aiming to design the next generation of potent and durable peptide-based drugs.

References

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. lifetein.com [lifetein.com]

- 3. E-Theses Online Service (EThOS) update [bl.uk]

- 4. mdpi.com [mdpi.com]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 146000-39-7|Boc-N-Me-Aib-OH|BLD Pharm [bldpharm.com]

- 8. Boc-Aib-OH | 30992-29-1 [amp.chemicalbook.com]

- 9. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]

- 10. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated and sterically hindered amino acids, such as N-methyl-α-aminoisobutyric acid (N-Me-Aib), into peptide sequences is a powerful strategy in medicinal chemistry. This modification can significantly enhance a peptide's therapeutic properties by increasing its resistance to proteolytic degradation, improving membrane permeability, and constraining its conformation, which can lead to higher receptor affinity and selectivity. However, the synthesis of peptides containing such residues presents considerable challenges due to the steric hindrance at the α-carbon and the secondary amine, which can impede coupling reactions.

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-N-Me-Aib-OH using tert-butyloxycarbonyl (Boc) chemistry. The described methods are optimized to overcome the challenges associated with "difficult couplings" to ensure high yields and purity of the final peptide product.

Data Presentation

The successful incorporation of Boc-N-Me-Aib-OH relies on the careful selection of reagents and optimized reaction conditions. The following tables summarize key quantitative data and a comparison of common coupling reagents for sterically hindered and N-methylated amino acids.

Table 1: Typical Parameters for Boc-SPPS of Peptides Containing N-Me-Aib

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. Merrifield or PAM resins are commonly used for Boc chemistry. |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by a negative Kaiser test. |

| Coupling Efficiency (Boc-N-Me-Aib-OH) | 85 - 98% | Highly dependent on the coupling reagent and reaction conditions. Double coupling may be required. Monitored by the bromophenol blue test as the Kaiser test is not suitable for secondary amines.[1] |

| Deprotection Efficiency (Boc group) | >99% | Typically achieved with 50% TFA in DCM. |

| Overall Crude Peptide Yield | 50 - 70% | Dependent on peptide length and the number of "difficult" residues. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is generally required to remove deletion and truncated sequences. |

Table 2: Comparison of Coupling Reagents for N-Methylated and Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Base | Reactivity | Racemization Risk | Notes |

| HATU | None | DIEA, Collidine | Very High | Low | Highly effective for N-methylated and sterically hindered residues. Pre-activation is recommended.[1][2][3] |

| PyBOP | HOBt (optional) | DIEA | High | Low | Good performance for N-methylated amino acids, but may be less effective than HATU for the most difficult couplings.[4][5] |

| PyBrOP | None | DIEA | Very High | Moderate | More reactive than PyBOP and effective for hindered couplings, but may increase the risk of racemization with prolonged reaction times.[1][5][6] |

| DIC/Oxyma | Oxyma | None | High | Low | A cost-effective and safe alternative to HOBt/HOAt-based reagents, showing good results for hindered couplings.[7] |

| HBTU/HCTU | HOBt/6-Cl-HOBt | DIEA | High | Low | Less effective than HATU for coupling N-methyl amino acids.[1] |

Note: The data presented are typical values and may vary depending on the specific peptide sequence, scale, and instrumentation.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing a Boc-N-Me-Aib-OH residue using Boc chemistry.

Materials and Reagents

-

Merrifield or PAM resin

-

Boc-protected amino acids

-

Boc-N-Me-Aib-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., p-cresol, anisole)

-

Solid-phase synthesis vessel

-

Shaker

Protocol: Single Coupling Cycle for Boc-N-Me-Aib-OH

This protocol describes the steps for one complete cycle of amino acid addition, focusing on the incorporation of the sterically hindered Boc-N-Me-Aib-OH.

1. Resin Preparation and Swelling:

-

Place the resin in the reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Swell the resin in DCM (10 mL/g of resin) for 30 minutes.

2. Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin.

-

Shake for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL/g of resin).

-

Shake for 20-30 minutes.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 10 mL/g), followed by isopropanol (2 x 10 mL/g), and then DCM (3 x 10 mL/g) to remove residual acid.

3. Neutralization:

-

Add a solution of 10% DIEA in DCM (10 mL/g of resin) to the resin.

-

Shake for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL/g) to remove excess base.

4. Coupling of Boc-N-Me-Aib-OH using HATU:

-

In a separate vessel, dissolve Boc-N-Me-Aib-OH (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Drain the DCM from the resin and add the activated amino acid solution.

-

Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).

-

Monitoring the Coupling: Since the Kaiser test is not effective for secondary amines, the completion of the coupling should be monitored using the bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, in which case a second coupling should be performed.[1]

5. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Note: Cleavage with anhydrous HF is highly hazardous and requires specialized equipment and safety precautions.

1. Preparation for Cleavage:

-

After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry under vacuum.

2. HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., a mixture of p-cresol and anisole) to trap reactive cations generated during cleavage.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

3. Work-up:

-

Evaporate the HF under a stream of nitrogen.

-

Wash the crude peptide with cold diethyl ether to remove the scavengers.

-

Precipitate the peptide with cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetonitrile and TFA) and lyophilize.

4. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualization

Caption: General workflow for Boc-SPPS incorporating Boc-N-Me-Aib-OH.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Application Notes and Protocols for Coupling Boc-N-Me-Aib-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated and α,α-disubstituted amino acids, such as Boc-N-Me-Aib-OH (tert-butyloxycarbonyl-N-methyl-α-aminoisobutyric acid), is a critical strategy in medicinal chemistry for enhancing the pharmacological properties of peptides. These modifications can improve proteolytic stability, increase membrane permeability, and induce specific conformational constraints, thereby fine-tuning biological activity. However, the steric hindrance posed by the N-methyl group and the gem-dimethyl groups on the α-carbon makes the coupling of Boc-N-Me-Aib-OH during Solid-Phase Peptide Synthesis (SPPS) exceptionally challenging.[1] Standard coupling protocols often result in incomplete reactions, leading to deletion sequences and low yields of the target peptide.

This document provides a comprehensive guide to the effective coupling of Boc-N-Me-Aib-OH in Boc-chemistry SPPS. It includes a comparative analysis of suitable coupling reagents, detailed experimental protocols, and troubleshooting strategies to overcome the synthetic hurdles associated with this sterically demanding amino acid.

Challenges in Coupling Boc-N-Me-Aib-OH

The primary challenge in acylating a peptide-resin with Boc-N-Me-Aib-OH is the severe steric hindrance around the reactive carboxyl group. This hindrance slows down the rate of peptide bond formation significantly. Consequently, standard coupling conditions are often insufficient to drive the reaction to completion.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Boc-N-Me-Aib-OH. High-reactivity reagents are essential to overcome the steric barrier. Uronium/aminium and phosphonium salt-based reagents are strongly preferred over carbodiimides for this purpose.[2]

| Coupling Reagent Class | Reagent Examples | Typical Coupling Efficiency for N-Methylated Amino Acids | Key Considerations |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | ~95-98%[2] | Highly reactive and efficient for hindered couplings. HATU is often considered superior to HBTU for sterically demanding residues.[3] COMU is a safer alternative to HOBt/HOAt-based reagents.[4][5] |

| Phosphonium Salts | PyAOP, PyBOP, PyBroP | Significant Yields (>10%)[1] | Also highly effective for hindered couplings. PyAOP and PyBroP are noted for their high reactivity.[1][6] Phosphonium salts do not pose a risk of guanidinylation side reactions.[7] |

| Carbodiimides | DIC, DCC | Generally low | Not recommended for primary coupling of Boc-N-Me-Aib-OH due to lower reactivity. May be used with additives like OxymaPure, but onium salts are preferred.[8] |

| Other | TFFH, BOP-Cl | Not explicitly quantified, but effective for hindered couplings | TFFH generates highly reactive amino acid fluorides in situ. BOP-Cl is another option for difficult couplings of N-methylated amino acids. |

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids.

Experimental Protocols

The following protocols are optimized for the coupling of the sterically hindered Boc-N-Me-Aib-OH. It is crucial to ensure all reagents and solvents are of high purity and anhydrous to maximize coupling efficiency. Monitoring the reaction is critical; the Kaiser test is unreliable for N-methylated amines, so a bromophenol blue test is recommended.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving good yields with Boc-N-Me-Aib-OH.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-N-Me-Aib-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection: Remove the N-terminal Boc group using 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute reaction.[9]

-

Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove TFA and byproducts.

-

Neutralization: Neutralize the resin-bound amine salt with 10% DIPEA in DMF for 2 x 2 minutes. Wash again with DMF (3x).

-

Amino Acid Activation: In a separate vessel, dissolve Boc-N-Me-Aib-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended to overnight.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Recoupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 5-8 (a "double coupling").

Protocol 2: PyBroP-Mediated Coupling

PyBroP is another powerful reagent suitable for this challenging coupling.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-N-Me-Aib-OH

-

PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation, Deprotection, and Washing: Follow steps 1-4 from Protocol 1.

-

Coupling Reaction: a. Suspend the neutralized resin in DCM or DMF. b. In a separate vessel, dissolve Boc-N-Me-Aib-OH (2-3 equivalents) in DCM or DMF and add to the resin. c. Add PyBroP (2-3 equivalents) to the resin suspension. d. Cool the reaction mixture to 0°C. e. Add DIPEA (6-9 equivalents) and allow the reaction to proceed, mixing for 1-2 hours at 0°C and then allowing it to warm to room temperature overnight.

-

Monitoring and Washing: Follow steps 7-8 from Protocol 1. Perform a double coupling if necessary.

Visualizing the Workflow

Caption: General SPPS workflow for Boc-N-Me-Aib-OH coupling.

Troubleshooting and Optimization

Low coupling efficiency is the most common issue when working with Boc-N-Me-Aib-OH. The following decision tree provides a systematic approach to troubleshooting.

Caption: A decision tree for troubleshooting incomplete couplings.

Conclusion

The successful incorporation of the sterically demanding Boc-N-Me-Aib-OH in SPPS is highly dependent on the selection of appropriate, high-reactivity coupling reagents and optimized reaction conditions. For this challenging amino acid, the use of potent uronium/aminium or phosphonium salt-based reagents such as HATU, PyAOP, or PyBroP is strongly recommended. Standard coupling reagents like DIC are likely to result in incomplete reactions and the formation of deletion peptides. Strategies such as double coupling, extended reaction times, and the use of microwave assistance can further enhance coupling efficiency. The provided protocols and troubleshooting guide offer a robust starting point for the optimization of coupling conditions for your specific peptide sequence, enabling the successful synthesis of complex, N-methylated peptides.

References

- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

Application Notes and Protocols for Using Boc-N-Me-Aib-OH to Induce Helical Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide science and drug development, the precise control of peptide conformation is paramount for achieving desired biological activity and enhancing therapeutic properties. α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful tool for inducing and stabilizing helical structures within peptides.[1] Its unique gem-dimethyl group at the α-carbon sterically restricts the peptide backbone's conformational freedom, promoting the formation of stable 3₁₀- and α-helical structures.[2][3] The N-methylated derivative, Boc-N-Me-Aib-OH, further enhances these properties by increasing proteolytic resistance and potentially improving membrane permeability, making it an invaluable building block for designing potent and stable peptide therapeutics.[4]

The incorporation of Boc-N-Me-Aib-OH can lead to peptides with improved stability, enhanced bioavailability, and the ability to penetrate the blood-brain barrier.[1] These characteristics are highly desirable in the development of novel therapeutics, including antimicrobial peptides, cell-penetrating peptides (CPPs), and inhibitors of protein-protein interactions.[1][5][6] These application notes provide detailed protocols for the synthesis of peptides containing Boc-N-Me-Aib-OH and for the characterization of the induced helical structures.

Data Presentation

The following tables summarize the physicochemical properties of Boc-N-Me-Aib-OH and representative quantitative data obtained from the characterization of peptides incorporating Aib residues to induce helical conformations.

Table 1: Physicochemical Properties of Boc-N-Me-Aib-OH

| Property | Value |

| CAS Number | 146000-39-7 |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| Appearance | Solid |

| Melting Point | 154-158 °C |

| Purity (HPLC) | ≥98.0% |

| Solubility | Soluble in organic solvents like DMF, DMSO, and acetonitrile |

Table 2: Representative Circular Dichroism (CD) Data for an Aib-Containing Helical Peptide

Peptide Sequence: Boc-(L-Val-L-Val-Aib)₄-OMe[7]

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) | Structural Interpretation |

| 222 | -25,000 | Characteristic negative band for right-handed α-helical structures |

| 207 | -30,000 | Characteristic negative band for right-handed α-helical structures |

| Ratio [θ]₂₂₂/[θ]₂₀₇ | 0.83 | Suggests a predominantly α-helical conformation |

Table 3: Representative ¹H NMR Spectroscopic Data for an Aib-Containing Helical Peptide

Data for amide (NH) protons in a helical conformation[3]

| Proton | Chemical Shift (ppm) | Temperature Coefficient (Δδ/ΔT) (ppb/K) | Interpretation |

| Internal NH | 7.5 - 8.5 | -1 to -3 | Low temperature coefficient indicates involvement in stable intramolecular hydrogen bonds, characteristic of a helical structure. |

| N-terminal NH | ~7.0 | > -5 | Higher temperature coefficient suggests greater solvent exposure and lack of stable hydrogen bonding. |

Table 4: Representative X-ray Crystallography Data for an Aib-Containing Peptide

Peptide Sequence: Boc-(L-Val-L-Val-Aib)₄-OMe[8]

| Residue Range | Mean φ (phi) Torsion Angle (°) | Mean ψ (psi) Torsion Angle (°) | Conformation |

| 2-11 | -63.1 | -39.9 | Right-handed (P) α-helix |

| Ideal α-helix | ~ -60 | ~ -45 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Boc-N-Me-Aib-OH using Boc Chemistry

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin. Due to the steric hindrance of Boc-N-Me-Aib-OH, specialized coupling conditions are employed to ensure high coupling efficiency.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-protected amino acids

-

Boc-N-Me-Aib-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Piperidine

-

Methanol (MeOH)

-

Diethyl ether

-

Cleavage Cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/DMS/anisole)

-

Bromophenol Blue monitoring solution (250 mg in 50 ml DMF)[9]

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the Merrifield resin in DCM in a reaction vessel for 1 hour.

-

Load the first Boc-protected amino acid (C-terminal residue) onto the resin using standard procedures (e.g., the cesium salt method) to achieve a substitution of 0.5-1.0 mmol/g.[10]

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

-

Peptide Chain Elongation (per cycle):

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20 minutes.[10]

-

Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 5 minutes and drain. Repeat once.

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling (for standard Boc-amino acids):

-